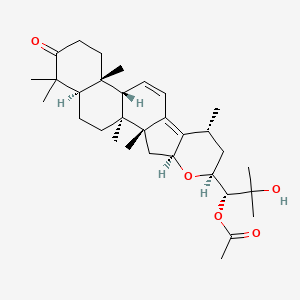

Alisol O

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R)-1-[(1S,2R,4S,6S,8R,13S,14S,19R)-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl]-2-hydroxy-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-18-16-21(27(29(5,6)35)36-19(2)33)37-22-17-32(9)20(26(18)22)10-11-24-30(7)14-13-25(34)28(3,4)23(30)12-15-31(24,32)8/h10-11,18,21-24,27,35H,12-17H2,1-9H3/t18-,21+,22+,23+,24+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDONEKYGVGENMF-XEDHJYNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alisol O: A Technical Guide to its Discovery, Natural Source, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol O is a rearranged protostane triterpenoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed isolation of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery of this compound

This compound was first reported in a 2008 publication in the journal Phytochemistry by a team of researchers led by Ming Zhao. The discovery was the result of a phytochemical investigation into the rhizomes of Alisma orientale (Sam.) Juz., a plant used in traditional Chinese medicine. In this study, this compound was isolated alongside two other new triterpenes, alisolide and alisol P, as well as eight known protostane triterpenes. The structure of this compound was elucidated through the interpretation of extensive spectroscopic data.[1][2][3]

Natural Source

The primary and thus far only known natural source of this compound is the dried rhizome of Alisma orientale (Sam.) Juz., a perennial aquatic plant belonging to the Alismataceae family.[1][2] This plant is widely distributed in Asia and its rhizome, known as "Ze Xie" in Chinese, is a well-known traditional medicine used for its diuretic, anti-inflammatory, and lipid-lowering properties. The rhizomes of Alisma orientale are rich in a variety of terpenoids, with protostane-type triterpenoids, including the alisols, being the characteristic chemical constituents.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₅ | [1] |

| Molecular Weight | 512.7 g/mol | [1] |

| Class | Rearranged Protostane Triterpenoid | [1] |

Experimental Protocols

Isolation of this compound from Alisma orientale

The following is a generalized protocol for the isolation of this compound based on typical methods for separating triterpenoids from Alisma orientale. Specific details may vary based on the initial purity and concentration of the target compound in the plant material.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered rhizomes of Alisma orientale are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which is rich in triterpenoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is typically eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating). Fractions showing the presence of compounds with similar Rf values to known protostane triterpenoids are pooled.

-

Further Purification: The fractions containing this compound are further purified using a combination of chromatographic techniques. This may include chromatography on Sephadex LH-20 to remove pigments and smaller molecules, followed by repeated column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

| Technique | Key Findings |

| ¹H NMR | The ¹H NMR spectrum of this compound would show characteristic signals for a triterpenoid structure, including singlets for methyl groups, and multiplets for methine and methylene protons. The specific chemical shifts and coupling constants would be crucial for determining the stereochemistry of the molecule. |

| ¹³C NMR | The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, including signals for carbonyl groups, olefinic carbons, and oxygenated carbons, which are characteristic of the alisol framework. |

| Mass Spectrometry (MS) | Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the MS/MS spectrum would provide valuable information about the structure of the molecule, particularly the side chain. |

Note: The specific NMR and MS data for this compound from the original 2008 publication were not publicly available in the searched resources. Researchers should refer to the original publication for this detailed data.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of this compound and the signaling pathways it may modulate. However, numerous other alisol derivatives isolated from Alisma orientale have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and lipid-lowering activities.[4][5][6] These activities are often attributed to the modulation of key signaling pathways.

Known Signaling Pathways Modulated by Other Alisols

Caption: Signaling pathways modulated by other alisol compounds.

Given the structural similarity of this compound to other bioactive alisols, it is plausible that it may also exhibit interesting pharmacological properties. Future research is warranted to investigate the potential biological activities of this compound and to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a structurally interesting rearranged protostane triterpenoid isolated from the traditional medicinal plant Alisma orientale. This guide has provided a detailed overview of its discovery and natural source, along with a generalized experimental protocol for its isolation. While its specific biological activities remain to be elucidated, the known pharmacological profile of related alisol compounds suggests that this compound may be a promising candidate for further investigation in the context of drug discovery and development. This document serves as a foundational resource for scientists interested in exploring the therapeutic potential of this unique natural product.

References

- 1. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alisolide, alisols O and P from the rhizome of Alisma orientale [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

The Unraveling of Alisol O Biosynthesis in Alisma orientale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Alisma orientale, a traditional Chinese medicine, is a rich source of protostane-type triterpenoids, including the pharmacologically significant Alisol O. These compounds have garnered considerable interest for their diverse biological activities, prompting deeper investigation into their biosynthesis. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, summarizing quantitative data, and outlining relevant experimental methodologies.

The Core Biosynthetic Pathway: From Mevalonate to the Protostane Skeleton

The biosynthesis of this compound, like other triterpenoids in Alisma orientale, originates from the mevalonic acid (MVA) pathway. This fundamental pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The initial steps of the pathway leading to the characteristic protostane skeleton are well-established and involve the following key enzymes:

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): As the first rate-limiting enzyme in the MVA pathway, HMGR catalyzes the conversion of HMG-CoA to mevalonate. Studies have shown a significant positive correlation between the expression of the AoHMGR gene and the accumulation of major protostane triterpenes, such as Alisol B 23-acetate, in Alisma orientale tubers.

-

Farnesyl pyrophosphate synthase (FPPS): This enzyme catalyzes the sequential condensation of IPP and DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).

-

Squalene synthase (SS): Two molecules of FPP are joined tail-to-tail by squalene synthase to produce the 30-carbon linear precursor, squalene.

-

Squalene epoxidase (SE): SE is a key rate-limiting enzyme that introduces an epoxide group across the C2-C3 double bond of squalene, forming 2,3-oxidosqualene. The expression of squalene epoxidase genes in Alisma orientale is upregulated by methyl jasmonate, a plant hormone involved in defense responses, leading to an increased accumulation of protostane triterpenes.

-

Cycloartenol synthase (CAS): The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In plants, this is primarily catalyzed by cycloartenol synthase to form the tetracyclic protostane skeleton.

Tailoring the Protostane Skeleton: The Path to this compound

Following the formation of the protostane backbone, a series of largely uncharacterized "tailoring" enzymes, including cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), are believed to be responsible for the structural diversification that leads to the various alisol compounds, including this compound.

While the precise enzymatic sequence for this compound biosynthesis remains to be fully elucidated, transcriptome analyses of Alisma orientale have identified numerous candidate genes encoding CYPs and UGTs that are co-expressed with known triterpenoid biosynthesis genes. Functional characterization of these candidate enzymes is a critical next step in mapping the complete pathway. Network pharmacology studies have also suggested the involvement of various CYPs in the metabolism of Alisma orientale extracts, although these are not necessarily the biosynthetic enzymes within the plant.

The proposed subsequent steps likely involve a series of oxidations, hydroxylations, and potentially glycosylations to yield the final structure of this compound.

Quantitative Insights into Alisol Biosynthesis

Quantitative analysis of triterpenoids in Alisma orientale provides valuable data for understanding the regulation and efficiency of the biosynthetic pathway. The content of major alisols varies depending on the plant tissue and developmental stage.

| Compound | Tissue | Concentration (mg/g dry weight) | Reference |

| Alisol B 23-acetate | Tuber | Varies with growth stage | [1] |

| Alisol B | Tuber | Varies with growth stage | [1] |

| Alisol C 23-acetate | Tuber | Varies with growth stage | [1] |

| Alisol A 24-acetate | Tuber | Varies with growth stage | [1] |

Note: Specific concentrations of this compound across different tissues and developmental stages are not yet well-documented in publicly available literature. The data presented here for major alisols provides a baseline for the productivity of the general protostane triterpenoid pathway.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

Objective: To isolate and functionally characterize candidate genes encoding enzymes in the this compound pathway.

Workflow:

Detailed Steps:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tubers of Alisma orientale, the primary site of alisol accumulation. The quality and integrity of the RNA are assessed by spectrophotometry and gel electrophoresis. First-strand cDNA is then synthesized using a reverse transcriptase and oligo(dT) or random primers.

-

Gene Amplification: Based on conserved domains of target enzyme families (e.g., CYPs, UGTs) or transcriptome sequencing data, degenerate or specific primers are designed to amplify the full-length or partial coding sequence of the candidate gene from the cDNA library via PCR.

-

Cloning into an Expression Vector: The amplified PCR product is purified and ligated into a suitable expression vector. For bacterial expression, vectors like the pET series are commonly used, while for yeast expression, vectors such as pYES2 are employed.

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable host strain, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification and Enzyme Assays: The expressed recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography. The purified enzyme is then used in in vitro assays with the putative substrate (e.g., a protostane intermediate) to determine its catalytic activity and product formation. Product identification is typically performed using LC-MS and NMR.

In Vitro Reconstitution of the Biosynthetic Pathway

Objective: To validate the function of a set of enzymes in a segment of the this compound pathway.

Workflow:

Detailed Steps:

-

Enzyme Preparation: All enzymes believed to be involved in a specific segment of the pathway are expressed and purified as described above.

-

Reaction Mixture Assembly: The purified enzymes are combined in a reaction buffer containing the initial substrate for that segment of the pathway. Essential cofactors, such as NADPH for cytochrome P450 reductase (CPR) which is required for CYP activity, and a UDP-sugar donor for UGTs, must be included.

-

Reaction and Product Analysis: The reaction is allowed to proceed under optimized conditions. The products are then extracted and analyzed by analytical techniques like HPLC, LC-MS, and NMR to confirm the identity of the final product and any intermediates formed.

Future Directions and Conclusion

The biosynthesis of this compound in Alisma orientale is a complex process involving a cascade of enzymatic reactions. While the early steps of the pathway are well-understood, the specific tailoring enzymes that decorate the protostane skeleton to produce this compound remain largely uncharacterized. Future research should focus on the functional identification of the candidate CYPs and UGTs identified through transcriptome studies. The successful reconstitution of the entire this compound pathway in a heterologous host, such as yeast, would not only confirm the roles of these enzymes but also open up possibilities for the metabolic engineering of this compound production. A complete understanding of this pathway is essential for the sustainable production of this valuable medicinal compound and for the development of novel derivatives with enhanced therapeutic properties.

References

A Technical Guide to Alisol O and its Natural Derivatives in Alismatis Rhizoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismatis Rhizoma, the dried rhizome of Alisma orientale or Alisma plantago-aquatica, is a well-known traditional medicine used for centuries in Asia to treat a variety of ailments, including edema, hyperlipidemia, and inflammatory diseases.[1][2][3][4][5] The primary bioactive constituents responsible for its therapeutic effects are a class of protostane-type triterpenoids, commonly known as alisols.[2][3][6][7] Over 220 different compounds have been isolated from the rhizome, with more than 100 being protostane triterpenoids.[8][9]

These compounds are characterized by a tetracyclic protostane skeleton, a stereoisomer of dammarane, which is relatively rare in nature and considered a chemotaxonomic marker for the Alisma genus.[6][7][9] The most abundant and extensively studied of these are Alisol A, Alisol B, and their acetate derivatives.[1][9][10] This guide focuses on Alisol O, a rearranged protostane triterpene, and its broader family of natural derivatives found in Alismatis Rhizoma.[11] We will delve into their chemical structures, biosynthesis, quantitative analysis, pharmacological activities, and the detailed experimental protocols used to investigate them, providing a comprehensive resource for researchers in natural product chemistry and drug development.

Chemical Profile and Biosynthesis

Chemical Structures

The alisols are structurally complex, featuring a protostane tetracyclic core with trans-fusions of the A/B, B/C, and C/D rings and a characteristic side chain at the C-17 position.[6] Variations in the side chain, along with different oxygenation patterns (hydroxyl, acetate, or epoxide groups) on the core structure, give rise to the wide diversity of alisol derivatives.[9] this compound is distinguished as a rearranged protostane triterpene.[11]

Table 1: Key Alisol Derivatives in Alismatis Rhizoma

| Compound Name | Chemical Structure Description | Key Structural Features | Reference |

|---|---|---|---|

| This compound | 3-oxo-11β,23-dihydroxy-24,24-dimethyl-26,27-dinorprotost-13(17)-en-25-oic acid | Rearranged protostane skeleton | [11] |

| Alisol A | Protostane-type triterpenoid with hydroxyl groups at C-11, C-23, and C-24. | Basic alisol mother nucleus.[12] | [1][13] |

| Alisol A 24-acetate | Acetylated derivative of Alisol A at the C-24 position. | Acetyl group at C-24. | [1][13] |

| Alisol B | Epoxide derivative of Alisol A. | Epoxide ring in the side chain. | [1][13] |

| Alisol B 23-acetate | Acetylated derivative of Alisol B at the C-23 position. | Epoxide ring and acetyl group at C-23. The most abundant triterpenoid in fresh Alisma.[6][8] | [1][13] |

| Alisol C 23-acetate | Isomer of Alisol B 23-acetate. | Differs in stereochemistry or functional group position from Alisol B 23-acetate. | [2] |

| Alisol F | Protostane-type triterpenoid. | Specific hydroxylation pattern. | [14] |

| Alisolide | A nor-protostane triterpenoid. | Lacks one or more carbon atoms from the typical protostane skeleton. | [11] |

| Alisol P | A 2,3-seco-protostane triterpene. | Cleavage of the A-ring between C-2 and C-3. |[11] |

Biosynthesis of Alisols

The biosynthesis of protostane triterpenoids in Alisma species begins with the cyclization of 2,3-oxidosqualene.[6] This process is catalyzed by specific enzymes, with farnesyl pyrophosphate synthase (AOFPPS) and squalene synthase (AOSS) identified as rate-limiting steps in the pathway.[6] The biosynthesis is also regulated by signaling molecules like methyl jasmonate.[1][10]

Quantitative Analysis

The concentration of alisols in Alismatis Rhizoma can vary based on the plant's origin, harvest time, and processing methods.[4][9] Several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), have been developed for the precise quantification of these compounds.[3][4]

Table 2: Quantitative Content of Major Triterpenoids in Alismatis Rhizoma

| Compound | Content (mg/g of extract/rhizome) | Analytical Method | Reference |

|---|---|---|---|

| Total Triterpenoids (Five main) | 722.38 mg/g (in Total Triterpene Extract) | HPLC-Q-TOF-MS | [15] |

| Alisol B 23-acetate | 2.50 - 15.1 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |

| Alisol A 24-acetate | 0.90 - 4.50 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |

| Alisol C 23-acetate | 1.10 - 7.90 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |

| Alisol A | 0.15 - 1.20 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |

| Alisol B | 0.05 - 0.40 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS |[4] |

Note: Content levels can fluctuate significantly. The values presented represent ranges found in specific studies.

Pharmacological Activities and Mechanisms

Alisols exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Table 3: Summary of Pharmacological Activities and IC₅₀ Values

| Activity | Compound(s) | In Vitro/In Vivo Model | IC₅₀ / Key Finding | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Alisol F | LPS-stimulated RAW 246.7 cells | Suppressed NO, IL-6, TNF-α production. | [14] |

| Anti-inflammatory | New Protostane Triterpenoid (Cpd 4) | LPS-induced RAW 264.7 cells | IC₅₀ = 39.3 μM (NO inhibition) | [16] |

| Anti-inflammatory | Alisol B / B 23-acetate | RBL-1 and RBL-2H3 cells | Inhibited LT production and β-hexosaminidase release (1-10 µM). | [17] |

| Lipid-Regulating | Alisol A, A 24-acetate, B 23-acetate | High-fat diet mice, HepG2 cells | Lowers cholesterol, activates AMPK/SIRT1 and FXR-BSEP signaling. | [1][10][18] |

| Anti-cancer | Alisol A | Nasopharyngeal carcinoma cells | Inhibited proliferation, migration, and invasion via Hippo pathway. | [19] |

| Anti-cancer | Alisol F 24-acetate, B 23-acetate | MCF-7 breast cancer cells | Reverses P-glycoprotein-mediated multidrug resistance. | [1][10] |

| Diuretic | Alisol A, A 24-acetate, B, B 23-acetate, C 23-acetate | Saline-loaded rats | Triterpene mixture significantly increased urine volume and ion excretion. | [2][15] |

| Vasorelaxant | Alismaketone-B 23-acetate | KCl-precontracted thoracic aorta rings | Potent vasorelaxant activity. |[20][21] |

Key Signaling Pathways

Alisol A has been shown to exert anti-atherosclerotic effects by activating the AMPK/SIRT1 signaling pathway.[18][22] This activation enhances the expression of PPARα/δ, improving lipid metabolism, and prevents the degradation of IκBα, which in turn inhibits the pro-inflammatory NF-κB pathway.[18][22]

Several alisol derivatives, including Alisol F and Alisol B 23-acetate, exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[1][14] They suppress the activation of MAPKs (ERK, JNK, p38) and the subsequent activation of the NF-κB transcription factor, leading to a reduction in the production of inflammatory mediators like NO, TNF-α, and IL-6.[14]

References

- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diuretic Activity of Compatible Triterpene Components of Alismatis rhizoma [mdpi.com]

- 3. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]

- 7. Protostane and Fusidane Triterpenes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Alismatis Rhizoma methanolic extract—Effects on metabolic syndrome and mechanisms of triterpenoids using a metabolomic and lipidomic approach [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diuretic Activity of Compatible Triterpene Components of Alismatis rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical constituents from Alismatis Rhizoma and their anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. frontiersin.org [frontiersin.org]

- 19. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protostane-Type Triterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Mechanism of Action of Alisol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed research on the specific cellular mechanism of action for Alisol O is not extensively available in the public domain. The information primarily points to its existence as a natural triterpenoid from the Alisma species.[1][2] However, significant research has been conducted on structurally related Alisol compounds, such as Alisol A, Alisol A-24-acetate, Alisol B-23-acetate, and Alisol F. This guide provides an in-depth overview of the cellular mechanisms of these well-studied derivatives, which may offer insights into the potential activities of this compound.

Core Cellular Effects of Alisol Derivatives

Alisol derivatives, a class of protostane-type tetracyclic triterpenoids from Alismatis Rhizoma, have demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[3][4] At the cellular level, their actions are multifaceted, primarily converging on the induction of apoptosis, regulation of cell cycle, modulation of key signaling pathways, and influence on metabolic processes.

Anti-Cancer Mechanisms

A primary focus of Alisol research has been its anti-proliferative and pro-apoptotic effects on various cancer cell lines.

-

Induction of Apoptosis: Alisol compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspase cascades (caspase-3, -8, -9), cleavage of poly (ADP-ribose) polymerase (PARP), and regulation of Bcl-2 family proteins.[5][6][7] For instance, Alisol B 23-acetate (AB23A) induces apoptosis in gastric cancer cells by depolarizing the mitochondrial membrane and upregulating the Bax/Bcl-2 ratio.[7][8]

-

Cell Cycle Arrest: Several Alisol derivatives have been shown to halt the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. AB23A, for example, causes G1 phase arrest in human colon and ovarian cancer cells.[9][10] Similarly, Alisol A induces G0/G1 phase arrest in colorectal cancer cells.[11]

-

Autophagy-Dependent Apoptosis: In some contexts, Alisols can induce autophagy that leads to apoptosis. In colon cancer cells, AB23A was found to induce an autophagic response that was dependent on the generation of reactive oxygen species (ROS) and subsequent activation of JNK.[10]

-

Inhibition of Migration and Invasion: Alisol A has been shown to suppress the migration and invasion of nasopharyngeal carcinoma cells by inhibiting the Hippo signaling pathway.[12]

Metabolic Regulation

Alisol derivatives play a significant role in regulating lipid and glucose metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).

-

AMPK Activation: Alisol A and its acetate derivative are potent activators of the AMPK signaling pathway.[13][14][15][16] AMPK is a master regulator of cellular energy homeostasis. Its activation by Alisols leads to the phosphorylation and inhibition of downstream targets like acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), resulting in reduced lipid synthesis and improved metabolic profiles.[13][15]

-

Glucose Uptake: Alisol A-24-acetate promotes glucose uptake in muscle cells by stimulating the translocation of GLUT4 to the plasma membrane via a CaMKKβ-AMPK-p38 MAPK/AS160 pathway.[17][18][19]

Anti-Inflammatory Mechanisms

Alisols exhibit anti-inflammatory properties by targeting key inflammatory signaling pathways.

-

Inhibition of NF-κB and MAPK Pathways: Alisol F and 25-anhydroalisol F suppress the lipopolysaccharide (LPS)-induced production of inflammatory mediators like NO, TNF-α, IL-1β, and IL-6 in macrophages.[20][21] This is achieved by inhibiting the phosphorylation of MAPKs (ERK, JNK, p38) and STAT3, and blocking the NF-κB signaling pathway.[20][21]

-

FXR Activation: Alisol B 23-acetate acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor crucial for bile acid and lipid metabolism.[22][23] Activation of FXR by AB23A helps to protect against non-alcoholic steatohepatitis (NASH) and liver fibrosis by reducing inflammation and oxidative stress.[23][24]

Quantitative Data Summary

The following tables summarize the quantitative effects of various Alisol derivatives on cancer cell lines.

Table 1: Effects of Alisol Derivatives on Cancer Cell Viability

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Alisol A | SCC-9 (Oral Cancer) | MTT | 100 µM | 82.2% reduction in viability | [5] |

| Alisol A | HSC-3 (Oral Cancer) | MTT | 100 µM | 68.9% reduction in viability | [5] |

| Alisol A | HCT-116 (Colorectal) | MTT | 5-160 µM | Dose-dependent cytotoxicity | [11] |

| Alisol A | HT-29 (Colorectal) | MTT | 5-160 µM | Dose-dependent cytotoxicity | [11] |

| Alisol B 23-acetate | A549 (NSCLC) | CCK-8 | 6 and 9 µM | Significant reduction in viability | [9] |

| Alisol B 23-acetate | HCT116 (Colon) | MTT | 20 µM | ~50% reduction in viability | [10] |

| Alisol B 23-acetate | AGS (Gastric Cancer) | MTT | 30 µM (24h) | 51.7% reduction in viability | [8] |

| Alisol B 23-acetate | AGS (Gastric Cancer) | MTT | 50 µM (24h) | 72.1% reduction in viability | [8] |

Table 2: Effects of Alisol Derivatives on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Observation | Reference |

| Alisol A | SCC-9 (Oral Cancer) | Induction of Apoptosis | 50.4% Annexin V-positive cells | [25] |

| Alisol A | HSC-3 (Oral Cancer) | Induction of Apoptosis | 26.9% Annexin V-positive cells | [25] |

| Alisol A | HCT-116 & HT-29 | Cell Cycle Arrest | Increased G0/G1 phase, decreased S phase | [11] |

| Alisol B 23-acetate | A549 (NSCLC) | Cell Cycle Arrest | G0/G1 phase arrest | [9] |

| Alisol B 23-acetate | SW620 & HCT116 | Cell Cycle Arrest | G1 phase arrest at 20 µM | [10] |

| Alisol B 23-acetate | AGS (Gastric Cancer) | Induction of Apoptosis | Increased sub-G1 cell fraction | [7][8] |

Key Signaling Pathways and Visualizations

The mechanisms of Alisol derivatives involve the modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition (Anti-Cancer)

Alisol B 23-acetate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[9] AB23A reduces the phosphorylation levels of PI3K, Akt, and mTOR, leading to the induction of apoptosis in non-small cell lung cancer cells.[9]

Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR pathway.

AMPK Pathway Activation (Metabolic Regulation)

Alisol A and its derivatives activate AMPK, a central regulator of cellular metabolism. This activation leads to a cascade of events that suppress lipid synthesis and promote glucose uptake, contributing to its beneficial effects on metabolic disorders.[13][14][19]

Caption: Alisol A activates the AMPK metabolic pathway.

JNK/p38 MAPK Pathway Activation (Apoptosis)

In oral cancer cells, Alisol A triggers apoptosis by activating the JNK and p38 MAPK signaling pathways.[5][6][26] This activation leads to the downstream cleavage of caspases and subsequent cell death.

Caption: Alisol A induces apoptosis via JNK/p38 MAPK activation.

ROS-Mediated Autophagy and Apoptosis

Alisol B 23-acetate can induce the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK pathway. This signaling cascade promotes autophagy, which ultimately leads to apoptotic cell death in colon cancer cells.[10]

Caption: AB23A induces ROS-dependent autophagy and apoptosis.

Detailed Experimental Protocols

The findings described in this guide are based on a variety of standard cellular and molecular biology techniques.

Cell Viability Assays (MTT / CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or WST-8) into a colored formazan product.

-

Methodology:

-

Cells (e.g., A549, HCT-116, SCC-9) are seeded in 96-well plates and allowed to adhere overnight.[9][11]

-

Cells are then treated with various concentrations of an Alisol derivative (e.g., 0-160 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).[8][9][11]

-

Following treatment, the MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.

-

The resulting formazan crystals are dissolved in a solvent (e.g., DMSO for MTT).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[9]

-

Apoptosis Analysis (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Methodology:

-

Cells are treated with the Alisol compound for a designated time (e.g., 24 hours).[25]

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed promptly by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[25]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

-

Methodology:

-

Cells are treated with Alisol derivatives for a specified time.

-

Total protein is extracted by lysing the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein concentration is determined using a BCA protein assay.[9]

-

Equal amounts of protein (e.g., 40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

-

Conclusion

While specific data on this compound remains elusive, the broader family of Alisol triterpenoids demonstrates potent and diverse mechanisms of action at the cellular level. They function as multi-target agents that can induce cancer cell death, regulate cellular metabolism, and suppress inflammatory responses. The primary pathways implicated in their activity include the PI3K/Akt/mTOR, MAPK, and AMPK signaling cascades. Further research is warranted to determine if this compound shares these properties and to fully elucidate its therapeutic potential. The detailed protocols and pathway analyses provided herein offer a robust framework for such future investigations.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. [PDF] Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]

- 8. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]

- 9. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alisol B 23-acetate adjusts bile acid metabolisim via hepatic FXR-BSEP signaling activation to alleviate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. OR | Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade [techscience.com]

- 26. OR | Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade [techscience.com]

Alisol O: A Triterpenoid with Significant Pharmacological Promise

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alisol O is a naturally occurring triterpenoid isolated from the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a plant used in traditional medicine.[1] As a member of the Alisol family of compounds, it shares a common tetracyclic protostane-type triterpenoid scaffold. While research on this compound is emerging, the broader Alisol family, including Alisol A and B and their acetate derivatives, has been more extensively studied, revealing a wide range of biological activities. This guide provides a comprehensive overview of the known biological activities and pharmacological potential of this compound, supplemented with data from closely related Alisols to illustrate the therapeutic promise of this class of compounds.

Biological Activity and Pharmacological Potential of this compound

Currently, the most well-documented biological activity of this compound is its potent activation of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. This activity suggests significant potential for this compound in the treatment of metabolic diseases.

While specific studies on the anti-inflammatory and anti-cancer effects of this compound are limited, the broader Alisol family exhibits significant activity in these areas, suggesting that this compound may share these properties.

Metabolic Regulation: Potent FXR Agonist

This compound has been identified as a potent agonist of the Farnesoid X receptor (FXR). In a luciferase reporter gene assay using HepG2 cells, this compound demonstrated significant transactivation of FXR.[2]

Table 1: Quantitative Data for this compound Biological Activity

| Biological Activity | Assay System | Parameter | Result | Reference(s) |

| FXR Activation | Transactivation of FXR in HepG2 cells | EC50 | 4.74 μM | [2] |

The activation of FXR by this compound is a key finding, as FXR is a validated therapeutic target for a range of metabolic disorders. Agonism of FXR can lead to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and has been shown to reduce triglyceride and very-low-density lipoprotein (VLDL) cholesterol levels.[3]

Broader Pharmacological Potential of the Alisol Family

To provide a more complete picture of the potential of this compound, this section summarizes the well-documented biological activities of other members of the Alisol family.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer effects of Alisol A and B and their derivatives across various cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion.[4][5]

Table 2: Anti-Cancer Activity of Alisol Derivatives

| Compound | Cancer Cell Line | Biological Effect | Quantitative Data | Reference(s) |

| Alisol A | Oral Cancer (SCC-9) | Reduced cell viability | 17.8 ± 2.2% of control at 100 μM | [6] |

| Alisol A | Oral Cancer (HSC-3) | Reduced cell viability | 31.1 ± 2.4% of control at 100 μM | [6] |

| Alisol B 23-acetate | Non-small cell lung cancer (A549) | Reduced cell viability | ~50% inhibition at 9 mM (24h) | [5] |

Anti-Inflammatory Activity

The Alisol family of compounds has demonstrated significant anti-inflammatory properties. For instance, Alisol A 24-acetate has been shown to reduce the production of pro-inflammatory mediators in response to inflammatory stimuli.[7]

Table 3: Anti-Inflammatory Activity of Alisol Derivatives

| Compound | Cell/Animal Model | Biological Effect | Quantitative Data | Reference(s) |

| Alisol A 24-acetate | IL-1β-induced chondrocytes | Reduction of TNF-α | Dose-dependent decrease | [7] |

| Alisol A 24-acetate | IL-1β-induced chondrocytes | Reduction of IL-6 | Dose-dependent decrease | [7] |

| Alismol | LPS-induced ALI mice | Decreased TNF-α, IL-1β, IL-6 | Significant reduction | [8][9] |

Hepatoprotective Effects

Several Alisol compounds have been investigated for their protective effects on the liver, particularly in the context of non-alcoholic steatohepatitis (NASH). Alisol B has been shown to attenuate hepatic steatosis, inflammation, and fibrosis.[10][11]

Signaling Pathways Modulated by the Alisol Family

The diverse biological activities of the Alisol family are a result of their ability to modulate multiple key signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Alisol B 23-acetate has been shown to induce apoptosis in non-small cell lung cancer cells by inhibiting this pathway.[5]

Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR signaling pathway.

JNK/p38 MAPK Pathway

Alisol A has been demonstrated to exert its anti-proliferative effects in oral cancer cells by inducing apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[12]

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. bioquochem.com [bioquochem.com]

- 5. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Targets of Alisols: A Technical Guide

Disclaimer: This technical guide focuses on the therapeutic targets of well-researched Alisol compounds, primarily Alisol A, Alisol B, and their acetate derivatives, due to a significant lack of specific publicly available research on the therapeutic targets of Alisol O. The information presented herein for these related compounds provides insights into the potential pharmacological activities within the Alisol family.

Introduction to Alisols

Alisols are a group of protostane-type tetracyclic triterpenoids isolated from the rhizomes of Alisma orientale (Alismatis Rhizoma), a plant used in traditional Asian medicine.[1][2] These compounds, including Alisol A and Alisol B, along with their acetylated forms like Alisol A 24-acetate and Alisol B 23-acetate, have garnered significant attention for their diverse pharmacological activities.[1][2] Preclinical studies have demonstrated their potential in treating a range of conditions, including cancer, metabolic disorders, and inflammatory diseases.[1][3] This guide provides an in-depth overview of the known therapeutic targets and mechanisms of action of these prominent Alisol compounds.

Quantitative Data on the Biological Activities of Alisols

The following tables summarize the quantitative data from various studies, highlighting the cytotoxic and other biological effects of different Alisol compounds on various cell lines.

| Alisol Compound | Cell Line | Assay | IC50 / EC50 / Concentration | Effect | Reference |

| Alisol A | SCC-9 (Oral Cancer) | MTT Assay | 100 µM | Reduced cell viability to 17.8 ± 2.2% of control | [4] |

| Alisol A | HSC-3 (Oral Cancer) | MTT Assay | 100 µM | Reduced cell viability to 31.1 ± 2.4% of control | [4] |

| Alisol A | HCT-116 (Colorectal Cancer) | MTT Assay | 5, 10, 20, 40, 80, 160 µM | Dose-dependent decrease in cell viability | [5] |

| Alisol A | HT-29 (Colorectal Cancer) | MTT Assay | 5, 10, 20, 40, 80, 160 µM | Dose-dependent decrease in cell viability | [5] |

| Alisol B 23-acetate | A549 (Non-small cell lung cancer) | CCK-8 Assay | 9 mM (for 24h) | Reduced cell viability to 50% | [6] |

| Alisol B 23-acetate | HepG2/VIN (Multidrug-resistant Liver Cancer) | SRB Assay | 10 µM (with doxorubicin) | 7.95-fold reversion of doxorubicin resistance | [7] |

| Alisol A 24-acetate | HepG2/VIN (Multidrug-resistant Liver Cancer) | SRB Assay | 10 µM (with doxorubicin) | 8.14-fold reversion of doxorubicin resistance | [7] |

| Alisol A 24-acetate | Chondrocytes | CCK-8 Assay | 2.5, 5, 10, 20 µM | No significant inhibition of cell viability | [8] |

| This compound | HepG2 (Liver Cancer) | Not Specified | EC50 | Not Specified | [9] |

Key Therapeutic Targets and Signaling Pathways

Alisols exert their therapeutic effects by modulating a multitude of cellular signaling pathways implicated in cell proliferation, survival, apoptosis, autophagy, and inflammation.

Apoptosis Induction

A primary mechanism of the anticancer activity of Alisols is the induction of apoptosis.

-

JNK/p38 MAPK Pathway: Alisol A has been shown to activate the JNK and p38 MAPK signaling pathways in oral cancer cells.[4] This activation leads to the downstream activation of caspases, ultimately resulting in apoptotic cell death.[4]

-

PI3K/Akt/mTOR Pathway: Alisol B 23-acetate has been found to inhibit the PI3K/Akt/mTOR signaling pathway in non-small cell lung cancer cells, leading to the induction of apoptosis.[6] Similarly, Alisol A has been shown to inactivate PI3K/Akt signaling in colorectal cancer cells.[5]

-

Mitochondrial Pathway: Alisol B 23-acetate can induce apoptosis in human lung cancer cells through the mitochondrial pathway.[10]

Apoptotic pathways targeted by Alisol A and Alisol B 23-acetate.

Autophagy Modulation

Alisols have been identified as modulators of autophagy, a cellular process of self-degradation and recycling.

-

AMPK/mTOR Pathway: Alisol A 24-acetate has been shown to regulate the AMPK/mTOR pathway, which is a key signaling cascade in the control of autophagy.[8]

Anti-inflammatory and Metabolic Regulation

-

AMPK/SIRT1 Pathway: Alisol A has been reported to activate the AMPK/SIRT1 signaling pathway, which plays a crucial role in regulating lipid metabolism and inhibiting inflammatory responses.

-

Farnesoid X Receptor (FXR): Alisol B 23-acetate is a natural agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1]

Metabolic and anti-inflammatory pathways targeted by Alisols.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Alisol's therapeutic targets.

Cell Viability Assays

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the Alisol compound for a specified duration (e.g., 24 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[4][5]

-

-

CCK-8 Assay:

-

Seed cells in 96-well plates.

-

Treat cells with the Alisol compound.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.[6]

-

-

SRB Assay:

-

Seed cells in 96-well plates and treat with the Alisol compound.

-

Fix the cells with trichloroacetic acid.

-

Stain the cells with Sulforhodamine B (SRB) solution.

-

Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm).[7]

-

General workflow for cell viability assays.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry (Annexin V/PI Staining):

-

Harvest cells after treatment with the Alisol compound.

-

Wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI staining helps differentiate between early and late apoptosis/necrosis.[4]

-

-

Flow Cytometry (Cell Cycle Analysis):

-

Harvest and fix the treated cells in cold ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]

-

Western Blotting

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, Akt, mTOR, caspases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5][6]

Conclusion

The available scientific literature strongly indicates that Alisol compounds, particularly Alisol A, Alisol B, and their acetate derivatives, are promising multi-targeted therapeutic agents. Their ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolic diseases provides a solid foundation for further drug development. While specific data on this compound remains elusive, the comprehensive understanding of its chemical relatives offers valuable insights into the potential therapeutic avenues for the broader Alisol family. Future research should aim to elucidate the specific targets and mechanisms of less-studied Alisols like this compound to fully harness their therapeutic potential.

References

- 1. Pharmacological Properties of Alisols | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Alismol Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Alisol O in Traditional Chinese Medicine: A Technical Guide for Researchers

Foreword: This document provides a comprehensive technical overview of Alisol O, a natural compound found in Alisma orientale (澤瀉, Zé Xiè), a plant utilized in Traditional Chinese Medicine (TCM). While research on this compound is not as extensive as that on its structural analogs, Alisol A and B, this guide synthesizes the available information and provides a framework for future investigation based on the known properties of related Alisol compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its TCM Context

Alisma orientale, commonly known as Oriental water plantain, has a long history of use in TCM for promoting urination, resolving dampness, and clearing heat.[1][2] Its rhizome, Zé Xiè, is a key ingredient in numerous classical formulas. The therapeutic effects of Alisma orientale are attributed to a variety of bioactive constituents, primarily triterpenoids, including Alisol A, B, C, and O.[1][3] While specific traditional uses are not documented for the isolated this compound, its presence in this important medicinal plant suggests a contribution to the overall therapeutic profile.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H48O4 |

| Molecular Weight | 472.7 g/mol |

Pharmacological Activities of Alisol Compounds (A Framework for this compound Research)

Extensive research on Alisol A, B, and their derivatives has revealed a broad spectrum of pharmacological activities. These findings provide a strong rationale for investigating similar properties in this compound. The primary activities of interest include:

-

Anti-inflammatory Effects: Alisol compounds have been shown to suppress inflammatory responses.[2]

-

Hepatoprotective Effects: Several studies have demonstrated the protective effects of Alisol derivatives against liver injury.

-

Anticancer Activity: Alisol A and B have exhibited cytotoxic effects against various cancer cell lines.

-

Lipid-Lowering Effects: Compounds from Alisma orientale are known to modulate lipid metabolism.[2]

Table 1: Representative Anti-inflammatory Activity of Alisol Compounds

| Compound | Assay | Cell Line/Model | Endpoint | IC50/EC50 |

| Alisol F | LPS-induced NO production | RAW 264.7 macrophages | Nitric Oxide (NO) | Not specified |

| Alisol A 24-acetate | IL-1β-induced inflammation | Chondrocytes | PGE2, TNF-α, IL-6 | Not specified |

Table 2: Representative Anticancer Activity of Alisol Compounds

| Compound | Cell Line | Assay | IC50 |

| Alisol A | Oral Cancer Cells (SCC-9, HSC-3) | MTT Assay | Dose-dependent reduction in viability |

| Alisol B 23-acetate | Non-small cell lung cancer (A549) | CCK-8 Assay | Dose-dependent reduction in viability |

Table 3: Representative Hepatoprotective Activity of Alisol Compounds

| Compound | Model | Key Findings |

| Alisol F | LPS/D-galactosamine-induced acute liver injury in mice | Reduced serum ALT and AST levels |

| Alisol B 23-acetate | Estrogen-induced cholestatic liver injury in mice | Protective effects observed |

Key Signaling Pathways

Research into the mechanisms of action of Alisol compounds has identified several key signaling pathways that are modulated by these triterpenoids. It is highly probable that this compound interacts with one or more of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on Alisol A and F have shown that they can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[4][5] This is a critical mechanism underlying the anti-inflammatory effects of these compounds.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another crucial signaling cascade involved in inflammation and cellular stress responses. Alisol compounds have been demonstrated to modulate the phosphorylation of these kinases, suggesting another avenue for their anti-inflammatory and other biological activities.[6]

Figure 2: Potential modulation of the p38 MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is vital for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Alisol A has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells. This suggests a potential mechanism for the anticancer effects of this compound.

Figure 3: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the key pharmacological activities of this compound, based on established methods for related compounds. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Anti-inflammatory Activity Assay (LPS-induced Inflammation)

This protocol describes the assessment of the anti-inflammatory effects of this compound in a macrophage cell line.

Figure 4: Experimental workflow for in vitro anti-inflammatory testing.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the NO concentration using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Western Blot Analysis: To investigate the mechanism, lyse the cells and perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB and MAPK pathways.[4][7]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.[8][9][10][11][12]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

In Vivo Hepatoprotective Activity Model (Carbon Tetrachloride-Induced Hepatotoxicity)

This in vivo model is used to evaluate the protective effects of this compound against chemically-induced liver injury.[13][14][15][16]

Methodology:

-

Animal Model: Use male Wistar rats or BALB/c mice.

-

Treatment Groups: Divide the animals into several groups: a normal control group, a CCl4 model group, a positive control group (e.g., silymarin), and this compound treatment groups at various dosages.

-

Drug Administration: Administer this compound or the control vehicle orally for a predefined period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the final day of treatment, induce liver injury by intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil.

-

Sample Collection: After a specific time post-CCl4 injection (e.g., 24 hours), collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathological examination.

-

Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Analysis: Fix liver tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent of liver damage.

Conclusion and Future Directions

This compound, as a constituent of the well-established TCM herb Alisma orientale, holds potential for further pharmacological investigation. While direct evidence for its efficacy is currently limited, the extensive research on related Alisol compounds provides a strong foundation and clear direction for future studies. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers to explore the anti-inflammatory, hepatoprotective, and anticancer properties of this compound. Further research is warranted to elucidate the specific mechanisms of action and to determine the therapeutic potential of this natural product.

References

- 1. Alisma Orientale - Descrizione [tiiips.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Alisma orientale Extract [infochems.co.kr]

- 4. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Alisol Landscape: A Technical Guide to In Vitro Studies of Alisol Derivatives

Disclaimer: Preliminary searches for in vitro studies specifically focused on Alisol O have yielded limited publicly available data at this time. Most scientific literature concentrates on other members of the Alisol family, such as Alisol A, B, and F. This guide, therefore, provides a comprehensive overview of the in vitro research on these well-studied Alisol derivatives to offer insights into the potential biological activities of this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Alisol A: Unveiling its Anti-Cancer and Metabolic Regulatory Potential

Alisol A is a prominent triterpenoid isolated from Alisma orientale that has demonstrated significant anti-proliferative and metabolic regulatory effects in various in vitro models.

Quantitative Data Summary

| Cell Line | Assay | Concentration | Effect | Reference |

| HCT-116 and HT-29 (Colorectal Cancer) | MTT Assay | 5-160 µM | Dose-dependent decrease in cell viability | [1] |

| HCT-116 and HT-29 | Colony Formation Assay | 10, 20, 40 µM | Decreased number of colonies | [1] |

| HCT-116 and HT-29 | Flow Cytometry | 10, 20, 40 µM | Increased percentage of cells in G0/G1 phase, decreased S phase | [1] |

| SCC-9 and HSC-3 (Oral Cancer) | MTT Assay | 100 µM | Reduced cell viability to 17.8 ± 2.2% and 31.1 ± 2.4% of control, respectively | [2] |

| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | 20 and 40 µM | Induces G0/G1 phase cell cycle arrest | [3] |

| 2.2.15 (HBV-infected) | HBV Surface Antigen Secretion | - | IC50 = 39 µM | [3] |

| MDA-MB-231 | Proliferation, Migration, Invasion | 2.5-40 µM | Suppression | [4] |

| HepG2 | p-AMPK and p-ACC levels | 1-5 µM | Concentration-dependent restoration | [4] |

| Human Aortic Endothelial Cells (HAECs) | Proliferation | 40 µM | Inhibition | [4] |

Experimental Protocols

1.2.1. Cell Viability Assessment (MTT Assay) [1][2]

-

Cell Seeding: Cancer cells (e.g., HCT-116, HT-29, SCC-9, HSC-3) are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of Alisol A (e.g., 5-160 µM) for a specified duration (e.g., 24 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals are dissolved in a solvent like DMSO.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

1.2.2. Cell Cycle Analysis (Flow Cytometry) [1][3]

-

Cell Treatment: Cells are treated with Alisol A at desired concentrations (e.g., 10, 20, 40 µM) for 24 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

1.2.3. Western Blot Analysis [1][2]

-

Protein Extraction: Total protein is extracted from Alisol A-treated and control cells using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, JNK, p38, caspases), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

1.3.1. PI3K/Akt Signaling Pathway in Colorectal Cancer [1] Alisol A has been shown to inactivate the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival, in colorectal cancer cells. This leads to the suppression of malignant phenotypes.

1.3.2. JNK/p38 MAPK-Mediated Apoptotic Cascade in Oral Cancer [2] In human oral cancer cells, Alisol A triggers apoptosis through the activation of the JNK and p38 MAPK signaling pathways, leading to a caspase-dependent apoptotic cascade.

1.3.3. AMPK/SIRT1 Signaling Pathway in Vascular Health [5] Alisol A has been found to activate the AMPK/SIRT1 signaling pathway, which plays a role in regulating lipid metabolism and inhibiting inflammatory responses in the context of atherosclerosis.

Alisol B and its Derivatives: Modulators of Cellular Stress and Bone Metabolism

Alisol B and its acetate derivatives have been investigated for their ability to induce cellular stress responses leading to cell death in cancer cells and to modulate bone cell function.

Quantitative Data Summary

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Alisol B | A7r5 (Vascular Smooth Muscle) | DNA Synthesis Inhibition | 10⁻⁶ - 10⁻⁴ M | IC50 = 4.0 ± 0.8 x 10⁻⁶ M | [6] |

| Alisol B | CEM (Lymphoblastic Leukemia) | DNA Synthesis Inhibition | 10⁻⁶ - 10⁻⁴ M | IC50 = 2.1 ± 1.2 x 10⁻⁶ M | [6] |

| Alisol B 23-acetate | A549, SK-OV3, B16-F10, HT1080 | Cytotoxicity | - | ED50 values of 10.0, 8.7, 5.2, and 3.1 µg/ml, respectively for a derivative | [7] |

Experimental Protocols

2.2.1. Autophagy Induction Assessment [8]

-

Cell Treatment: Cancer cell lines are treated with Alisol B.

-

Microscopy: Cells are observed for the formation of autophagosomes.

-

Western Blot: Expression levels of autophagy markers like LC3-II are analyzed.

-

Autophagic Flux Measurement: Assays are performed to measure the completion of the autophagy process.

2.2.2. Osteoclast Formation Assay [9]

-

Cell Culture: Bone marrow macrophages are cultured in the presence of M-CSF.

-

Treatment: Cells are treated with RANKL to induce osteoclast formation, with or without Alisol B.

-

TRAP Staining: Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP).

-

Quantification: The number of TRAP-positive multinucleated cells is counted.

Signaling Pathways

2.3.1. CaMKK-AMPK-mTOR Pathway in Autophagy and Apoptosis [8] Alisol B induces autophagy and subsequent apoptosis by disrupting calcium homeostasis. It acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, leading to the activation of the CaMKK-AMPK-mTOR pathway.

Alisol F: A Potent Anti-Inflammatory Agent

Alisol F has demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

Quantitative Data Summary

| Compound | Cell Line | Assay | Effect | Reference |

| Alisol F | Hep G2.2.15 | HBV Surface Antigen Secretion Inhibition | IC50 = 0.6 µM | [10][11] |

| Alisol F | Hep G2.2.15 | HBV e Antigen Secretion Inhibition | IC50 = 8.5 µM | [11] |